molecular formula C6H16O18P4 B048714 D-myo-Inositol 3,4,5,6-tetrakisphosphate CAS No. 112791-61-4

D-myo-Inositol 3,4,5,6-tetrakisphosphate

Número de catálogo: B048714
Número CAS: 112791-61-4
Peso molecular: 500.08 g/mol
Clave InChI: MRVYFOANPDTYBY-UZAAGFTCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

D-myo-Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄) is a phosphorylated derivative of myo-inositol, characterized by phosphate groups at the 3rd, 4th, 5th, and 6th positions of the inositol ring. It plays a critical role in cellular signaling, particularly in regulating calcium-activated chloride channels (CaCCs) in epithelial cells . Its molecular formula is C₆H₁₆O₁₈P₄, with a molecular weight of 500.08 g/mol . The compound’s synthesis involves advanced chemical strategies, such as the use of butane-2,3-diacetal (BDA)-protected myo-inositol intermediates and enantiomerically pure precursors, enabling precise control over stereochemistry . Ins(3,4,5,6)P₄ is distinct from other inositol polyphosphates due to its unique phosphorylation pattern and its role as a signaling "orphan" messenger with specific biological targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1D-myo-Inositol 3,4,5,6-tetrakisphosphate involves the phosphorylation of myo-inositol. One common method includes the use of inositol-tetrakisphosphate 1-kinase, which catalyzes the phosphorylation of 1this compound to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate . The reaction typically requires ATP and magnesium ions as cofactors .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: 1D-myo-Inositol 3,4,5,6-tetrakisphosphate primarily undergoes phosphorylation reactions. It can be phosphorylated by inositol-tetrakisphosphate 1-kinase to form 1D-myo-inositol 1,3,4,5,6-pentakisphosphate .

Common Reagents and Conditions:

    Reagents: ATP, magnesium ions

    Conditions: Enzymatic reactions typically occur under physiological conditions (pH 7.4, 37°C).

Major Products:

Aplicaciones Científicas De Investigación

Cellular Signaling

D-myo-Inositol 3,4,5,6-tetrakisphosphate is integral to cellular signaling pathways, particularly in regulating calcium-mediated processes.

  • Calcium Regulation : Ins(3,4,5,6)P4 is involved in modulating calcium ion concentrations within cells by inhibiting plasma membrane calcium-activated chloride channels. This inhibition affects various physiological functions such as muscle contraction and neurotransmitter release .
  • Signal Transduction : It acts as a second messenger in signal transduction pathways initiated by growth factors and hormones. The compound can influence downstream signaling cascades that regulate cell proliferation and survival .

Metabolic Studies

Research has utilized this compound to explore metabolic pathways involving inositol phosphates.

  • Metabolic Pathways : Studies have demonstrated its role in the metabolism of inositol phosphates in organisms. For instance, it serves as a substrate for enzymes like inositol-tetrakisphosphate 1-kinase (ITPK1), which phosphorylates Ins(3,4,5,6)P4 to produce other inositol phosphates .
  • Animal Models : Investigations using animal models (e.g., mice) have provided insights into how Ins(3,4,5,6)P4 influences metabolic processes and cellular responses to various stimuli.

Medical Research

This compound has been studied for its potential implications in medical research.

  • Disease Implications : The compound is being investigated for its regulatory effects on intracellular calcium levels and its potential role in diseases associated with calcium signaling dysregulation. This includes conditions like cardiac hypertrophy and certain neurodegenerative diseases .
  • Therapeutic Potential : Researchers are exploring the therapeutic potential of manipulating Ins(3,4,5,6)P4 levels to treat diseases linked to abnormal calcium signaling. This could lead to novel treatment strategies for conditions such as hypertension and heart failure .

Case Studies

Several case studies highlight the applications of this compound:

  • Study on Calcium Signaling : A study demonstrated that Ins(3,4,5,6)P4 inhibits chloride channels in smooth muscle cells. This finding suggests that modulating Ins(3,4,5,6)P4 levels could influence vascular tone and blood pressure regulation .
  • Neurodegenerative Disease Research : Research indicated that alterations in Ins(3,4,5,6)P4 levels might contribute to the pathophysiology of Alzheimer's disease by affecting synaptic function and neuronal survival .

Comparación Con Compuestos Similares

Structural Isomers and Phosphorylation Patterns

Table 1: Structural and Functional Comparison of Inositol Phosphates

Compound Name Phosphorylation Positions Molecular Weight (g/mol) Key Functions References
D-myo-Inositol 3,4,5,6-tetrakisphosphate 3,4,5,6 500.08 Inhibits CaCCs; regulates Cl⁻ conductance in epithelial cells
D-myo-Inositol 1,4,5,6-tetrakisphosphate 1,4,5,6 500.08 Inhibits PI3K signaling in Salmonella-infected cells; synthesized via BDA intermediates
D-myo-Inositol 1,3,4,5-tetrakisphosphate 1,3,4,5 500.08 Precursor for InsP₆ synthesis; involved in calcium signaling
D-myo-Inositol 1,3,4,5,6-pentakisphosphate 1,3,4,5,6 580.05 Substrate for InsP₆ synthesis; regulated by IPK1 kinase
DL-1,2-dideoxy-1,2-difluoro-myo-inositol 3,4,5,6-tetrakisphosphate 3,4,5,6 (fluorinated) 518.06 Low-potency CaCC inhibitor; efficacy enhanced by native Ins(3,4,5,6)P₄

Functional Divergence

  • Ins(3,4,5,6)P₄ vs. Ins(1,4,5,6)P₄: While both are tetrakisphosphates, Ins(1,4,5,6)P₄ suppresses phosphoinositide 3-kinase (PI3K) pathways during bacterial infection , whereas Ins(3,4,5,6)P₄ specifically blocks CaCCs to modulate chloride transport .
  • Interaction with Enzymes : Ins(3,4,5,6)P₄ is deactivated by a 1-kinase, which is competitively inhibited by Ins(1,3,4)P₃ (Ki = 50 nM) . This regulatory interplay links phospholipase C (PLC) activity to Ins(3,4,5,6)P₄ levels .
  • Metabolic Pathways : Ins(3,4,5,6)P₄ biosynthesis occurs via distinct pathways compared to Ins(1,4,5,6)P₄. For example, Ins(3,4,5,6)P₄ 1-kinase and phosphatase activities are identified in plant mesophyll cells, highlighting evolutionary conservation .

Signaling Cross-Talk

  • Interplay with InsP₆: Ins(3,4,5,6)P₄ is a precursor for inositol hexakisphosphate (InsP₆) synthesis in pathways involving ITPK1 and IPK1 kinases .
  • Calcium Signaling : Unlike Ins(1,4,5)P₃, which mobilizes intracellular calcium, Ins(3,4,5,6)P₄ indirectly modulates calcium-dependent processes via chloride channel regulation .

Research Findings and Implications

  • Therapeutic Potential: Ins(3,4,5,6)P₄’s role in chloride channel regulation suggests applications in treating cystic fibrosis or secretory diarrheas .
  • Pathway-Specific Inhibitors : Synthetic analogs like fluorinated derivatives may serve as templates for developing isoform-specific drugs .
  • Evolutionary Insights : Conservation of Ins(3,4,5,6)P₄ metabolic enzymes across plants and animals underscores its fundamental role in eukaryotic signaling .

Actividad Biológica

D-myo-Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4) is a polyphosphorylated inositol compound that plays a crucial role in cellular signaling pathways. Its biological activities are significant in various physiological processes, including calcium signaling and ion channel regulation. This article explores the compound's biological activity, its mechanisms of action, and its implications in health and disease.

  • Calcium Signaling Modulation :
    • Ins(3,4,5,6)P4 acts as a negative regulator of calcium-activated chloride channels (CaCCs) in epithelial cells. It selectively inhibits these channels by modulating their sensitivity to intracellular calcium levels. The compound's inhibitory effect is particularly pronounced at elevated calcium concentrations typical of stimulated cells .
    • The concentration of Ins(3,4,5,6)P4 increases during sustained stimulation of G-protein-coupled receptors (GPCRs), which activate phospholipase C and elevate cytosolic Ca²⁺ levels .
  • Inhibition of Phosphatases :
    • Ins(3,4,5,6)P4 is a potent inhibitor of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase with an IC₅₀ of approximately 150 nM. This inhibition enhances the effects of Ins(1,4,5)P3 on calcium release from the endoplasmic reticulum .
  • Impact on Ion Channels :
    • The compound has been shown to interact with and regulate various ion channels beyond CaCCs. For instance, it can influence the activity of ClC-3 chloride channels involved in tumor cell migration and apoptosis .

Case Studies and Experimental Evidence

  • A study published in the Journal of Biological Chemistry highlighted that Ins(3,4,5,6)P4 directly blocks epithelial CaCCs in a biphasic manner (activation at low concentrations and inhibition at higher concentrations). This effect was shown to be dependent on the phosphorylation state of the channel .
  • Another research article indicated that increased expression of inositol-polyphosphate kinase/phosphatase enhances the accumulation of Ins(3,4,5,6)P4 and its regulatory effects on CaCCs. This suggests a feedback mechanism where cellular signaling can modulate the levels and effects of this tetrakisphosphate .

Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Inhibition of CaCCsBlocks activation by modulating calcium sensitivity
Inhibition of phosphatasesEnhances Ins(1,4,5)P3 signaling via phosphatase inhibition
Regulation of ClC-3 channelsInvolved in tumor cell migration and apoptosis

Therapeutic Implications

The biological activities of this compound have significant therapeutic implications:

  • Diabetic Nephropathy : By regulating calcium signaling pathways involved in renal function.
  • Cystic Fibrosis : Modulating chloride ion transport may provide insights into treatment strategies for this genetic disorder.
  • Cancer Therapy : Targeting ion channel regulation could influence tumor growth and metastasis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for D-myo-Inositol 3,4,5,6-tetrakisphosphate, and how do stereochemical considerations influence its activity?

  • Ins(3,4,5,6)P₄ synthesis often employs enantioselective protection of inositol derivatives using dispiroketals or butane-2,3-diacetal (BDA) protecting groups to control regiochemistry. For example, Mills et al. (2003) demonstrated a definitive synthesis from a BDA-protected inositol precursor, ensuring correct stereochemistry for biological activity .
  • The octasodium salt form is preferred for in vitro studies due to enhanced solubility and stability .

Q. What is the established role of Ins(3,4,5,6)P₄ in calcium signaling, and how is this experimentally validated?

  • Ins(3,4,5,6)P₄ regulates intracellular calcium by antagonizing calcium-activated chloride channels (CaCCs). Voltage-clamp studies in T84 colonic epithelial cells revealed that Ins(3,4,5,6)P₄ inhibits Ca²⁺-dependent Cl⁻ currents (IClCa) in a dose-dependent manner (IC₅₀ ≈ 8–10 µM) .
  • This inhibition is isomer-specific; other isomers like Ins(1,3,4,5)P₄ or Ins(1,4,5,6)P₄ show no activity even at 100 µM .

Q. How is Ins(3,4,5,6)P₄ typically studied in receptor-mediated signaling pathways?

  • Receptor binding assays and calcium imaging are standard. For example, Ins(3,4,5,6)P₄ is used to dissect phosphoinositide 3-kinase (PI3K) signaling by competing with PI3K-generated lipids like PtdIns(3,4,5)P₃ .
  • In Salmonella-infected epithelial cells, Ins(1,4,5,6)P₄ (a related isomer) inhibits EGF-induced Cl⁻ secretion by disrupting PI3K downstream signaling, highlighting methodological parallels for studying Ins(3,4,5,6)P₄ .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in Ins(3,4,5,6)P₄’s role in chloride channel regulation?

  • Conflicting data arise from cell-type specificity and isomer cross-reactivity. Advanced voltage-clamp protocols with intracellular dialysis of defined InsP₄ isomers (e.g., in T84 cells) clarify specificity .
  • Annexin IV co-administration potentiates Ins(3,4,5,6)P₄’s inhibition of IClCa, suggesting synergistic regulation via protein-protein interactions .

Q. How does Ins(3,4,5,6)P₄ interact with overlapping signaling pathways (e.g., PI3K, CaMKII)?

  • Ins(3,4,5,6)P₄ does not directly inhibit PI3K but antagonizes PtdIns(3,4,5)P₃ downstream effects. In Salmonella models, Ins(1,4,5,6)P₄ disrupts EGF-PI3K signaling by blocking PtdIns(3,4,5)P₃-mediated Cl⁻ secretion .
  • In CaMKII-activated pathways, Ins(3,4,5,6)P₄ inhibits IClCa without altering CaMKII enzymatic activity, implying a distinct regulatory node .

Q. What methodologies address challenges in quantifying Ins(3,4,5,6)P₄ in cellular systems?

  • Metabolic labeling with ³²P or ³H-inositol, followed by HPLC or ion-exchange chromatography, is standard. Permeabilized cell assays (e.g., in plant mesophyll cells) reveal Ins(3,4,5,6)P₄ turnover via 1-kinase and phosphatase activities .
  • Mass spectrometry (MS) with stable isotope-labeled internal standards improves specificity, resolving co-eluting isomers .

Q. How does Ins(3,4,5,6)P₄ metabolism intersect with other inositol polyphosphates?

  • ITPK1 (inositol tetrakisphosphate 1-kinase) phosphorylates Ins(3,4,5,6)P₄ to Ins(1,3,4,5,6)P₅, linking it to the hexakisphosphate (InsP₆) pathway. ITPK1 also exhibits phosphatase activity, dephosphorylating Ins(1,3,4,5,6)P₅ back to Ins(3,4,5,6)P₄ .
  • Cross-talk with Ins(1,4,5)P₃ is minimal, as Ins(3,4,5,6)P₄ does not activate IP₃ receptors .

Q. What computational tools model Ins(3,4,5,6)P₄-protein interactions, and what are their limitations?

  • Molecular docking (e.g., BINDSURF) predicts ligand binding without prior site assumptions. For example, Ins(3,4,5,6)P₄ docking on antithrombin revealed non-overlapping sites with heparin, suggesting novel regulatory interfaces .
  • Limitations include poor resolution of dynamic allostery and solvent effects, necessitating experimental validation via mutagenesis or NMR .

Q. How do structural modifications (e.g., fluorination) alter Ins(3,4,5,6)P₄’s bioactivity?

  • 1,2-Dideoxy-1,2-difluoro-myo-inositol 3,4,5,6-tetrakisphosphate, a fluoro analog, retains CaCC inhibition but with reduced metabolic stability, highlighting the hydroxyl group’s role in target engagement .

Q. What emerging roles does Ins(3,4,5,6)P₄ play in non-canonical signaling (e.g., stress responses)?

  • In interferon-α-treated patients, Ins(3,4,5,6)P₄ biosynthesis correlates with neuroplasticity and oxidative stress pathways, suggesting roles in inflammation-related depression .
  • In plants, Ins(3,4,5,6)P₄ regulates osmotic stress responses via PI3K-independent pathways .

Q. Key Methodological Considerations

  • Isomer Purity : Use chiral HPLC or enzymatic assays to confirm isomer identity .
  • Cell Permeabilization : Optimize digitonin or streptolysin-O concentrations to deliver InsP₄ without disrupting endogenous signaling .
  • Pathway Cross-Talk : Combine genetic (e.g., ITPK1 knockdown) and pharmacological (e.g., PI3K inhibitors) tools to dissect overlapping pathways .

Propiedades

Número CAS

112791-61-4

Fórmula molecular

C6H16O18P4

Peso molecular

500.08 g/mol

Nombre IUPAC

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1

Clave InChI

MRVYFOANPDTYBY-UZAAGFTCSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

SMILES isomérico

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

SMILES canónico

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Key on ui other cas no.

121010-58-0
112791-61-4

Descripción física

Solid

Sinónimos

D-myo-inositol 3,4,5,6-tetrakisphosphate
Ins(3,4,5,6)P3

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

D-myo-Inositol 3,4,5,6-tetrakisphosphate
D-myo-Inositol 3,4,5,6-tetrakisphosphate
D-myo-Inositol 3,4,5,6-tetrakisphosphate
D-myo-Inositol 3,4,5,6-tetrakisphosphate
D-myo-Inositol 3,4,5,6-tetrakisphosphate
D-myo-Inositol 3,4,5,6-tetrakisphosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.